molecular formula C15H13N3O2S2 B2492861 N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 2034582-00-6

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2492861
CAS No.: 2034582-00-6
M. Wt: 331.41
InChI Key: AUZUFPVVDUEJCH-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a combination of thiophene, pyridine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic synthesis. One common approach is to start with the thiophene and pyridine precursors, which are then subjected to various chemical reactions to introduce the sulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to handle the complex reactions involved .

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Medicine: It has potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 2,2’-bipyridines
  • Thiophene derivatives

Uniqueness

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide is unique due to its combination of thiophene, pyridine, and sulfonamide groups, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-22(20,14-2-1-5-16-10-14)18-9-12-3-6-17-15(8-12)13-4-7-21-11-13/h1-8,10-11,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZUFPVVDUEJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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